3,4-Dimethylbenzaldehyde

Description

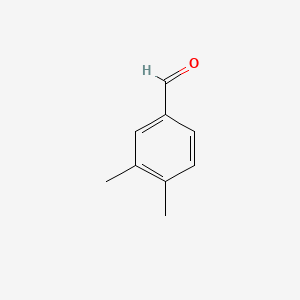

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQJHLBMLVTHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041626 | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzaldehyde, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5973-71-7 | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5973-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G1J12ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzaldehyde from o-Xylene

Abstract

3,4-Dimethylbenzaldehyde is a pivotal intermediate in the manufacturing of fine chemicals, including pharmaceuticals, agrochemicals, fragrances, and polymer additives.[1][2] Its synthesis from the readily available and cost-effective starting material, o-xylene, is of significant industrial interest. This technical guide provides a comprehensive overview of the primary synthetic routes from o-xylene to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present a comparative analysis of the methodologies to inform logical and efficient process development.

Introduction: The Significance of this compound

This compound (3,4-DMBAL) is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[3][4] A notable application is its role as a key intermediate in the production of bis(3,4-dimethyldibenzylidene) sorbitol (3,4-DMDBS), a widely used clarifying and nucleating agent for polyolefins.[1] The structure of 3,4-DMBAL, featuring a reactive aldehyde group and an electron-rich dimethyl-substituted benzene ring, allows for a variety of subsequent chemical modifications, making it a valuable precursor in numerous synthetic pathways.[5]

This guide will explore the most pertinent synthetic strategies to produce 3,4-DMBAL from o-xylene, focusing on practicality, yield, and scalability.

Synthetic Strategies from o-Xylene

The conversion of o-xylene to this compound can be broadly categorized into two main approaches:

-

Direct Formylation: Introduction of a formyl group (-CHO) directly onto the o-xylene ring.

-

Indirect Methods via Side-Chain Functionalization: Modification of one of the methyl groups of o-xylene, followed by its conversion to an aldehyde.

Direct Formylation Methods

Direct formylation techniques introduce the aldehyde functionality in a single step. However, these methods often face challenges with selectivity and harsh reaction conditions.

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a copper(I) chloride (CuCl) co-catalyst.[6][7]

-

Mechanism: The reaction proceeds through the formation of a highly reactive formyl cation intermediate, [HCO]⁺, which then attacks the electron-rich o-xylene ring in an electrophilic aromatic substitution.[8]

-

Challenges: This method often requires high pressures of carbon monoxide and stringent anhydrous conditions.[1] A significant drawback is the potential for the formation of isomeric byproducts, complicating purification.[9]

The Vilsmeier-Haack reaction offers a milder alternative for formylation, employing a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[10][11]

-

Mechanism: The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[12] The electron-rich o-xylene attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[13]

-

Applicability: This reaction is most effective for highly activated, electron-rich aromatic systems.[12] The reactivity of o-xylene may necessitate elevated temperatures for this transformation.

Indirect Synthetic Routes

Indirect methods provide a more controlled and often higher-yielding approach to this compound by first functionalizing a methyl group of o-xylene.

A robust and widely employed two-step strategy involves the chloromethylation of o-xylene to form 3,4-dimethylbenzyl chloride, which is subsequently oxidized to the aldehyde.

-

Step 1: Chloromethylation: This reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. A common method involves reacting o-xylene with paraformaldehyde and hydrogen chloride gas, often in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) to enhance the reaction in aqueous media.[1]

-

Step 2: Oxidation: The resulting 3,4-dimethylbenzyl chloride can be oxidized to this compound using various methods. A particularly efficient method utilizes sodium nitrate in acetic acid, catalyzed by polyethylene glycol (PEG-600) in an aqueous medium, achieving high yields.[1][14]

The Sommelet reaction provides a direct conversion of a benzylic halide to an aldehyde using hexamethylenetetramine (hexamine).[15][16]

-

Mechanism: The reaction begins with the formation of a quaternary ammonium salt from the benzylic halide (e.g., 3,4-dimethylbenzyl chloride) and hexamine.[17] This salt is then hydrolyzed under acidic conditions to yield the aldehyde.[15] This method is valued for its mild conditions that prevent over-oxidation to the carboxylic acid.[15]

-

Scope and Yield: The Sommelet reaction is generally effective for primary benzylic halides and can produce yields in the range of 50-80%.[15]

An alternative indirect approach begins with the bromination of o-xylene to produce 4-bromo-o-xylene. This intermediate can then be converted to the target aldehyde via a Grignard reaction.

-

Step 1: Grignard Reagent Formation: 4-bromo-o-xylene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3,4-dimethylphenylmagnesium bromide.[2]

-

Step 2: Formylation: The Grignard reagent is then treated with a formylating agent, such as N,N-dimethylformamide (DMF).[2]

-

Step 3: Hydrolysis: The resulting intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to produce this compound.[2] This route offers a viable, albeit multi-step, pathway to the desired product.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Gattermann-Koch | o-Xylene | CO, HCl, AlCl₃, CuCl | Direct, one-step formylation. | Harsh conditions, high pressure, potential for isomers.[1] | Moderate |

| Vilsmeier-Haack | o-Xylene | DMF, POCl₃ | Milder conditions than Gattermann-Koch. | May require elevated temperatures for less activated substrates.[13] | Moderate to Good |

| Chloromethylation/Oxidation | o-Xylene | Paraformaldehyde, HCl, NaNO₃, AcOH | High overall yield, efficient work-up.[1] | Two-step process, use of corrosive reagents. | ~82%[1] |

| Sommelet Reaction | 3,4-Dimethylbenzyl halide | Hexamethylenetetramine | Mild conditions, avoids over-oxidation.[15] | Requires pre-functionalized starting material. | 50-80%[15] |

| Grignard Reaction | 4-Bromo-o-xylene | Mg, DMF, HCl | Utilizes well-established organometallic chemistry. | Multi-step process, requires anhydrous conditions for Grignard formation.[2] | Good |

Detailed Experimental Protocols

Synthesis via Chloromethylation and Subsequent Oxidation

This two-step method is highlighted due to its reported high yield and efficient procedures.[1]

Caption: Workflow for the synthesis of this compound from o-Xylene.

-

Reaction Setup: In a 250 mL round-bottom flask, combine o-xylene (10.6 g, 0.1 mol), cetyltrimethylammonium bromide (CTAB) (0.8 g, 2.3 mmol), 20% H₂SO₄ (60 mL), and acetic acid (30 mL).

-

Micelle Formation: Stir the mixture at room temperature for 2 hours to ensure the o-xylene is fully solubilized within the surfactant micelles.

-

Reagent Addition: Add paraformaldehyde (3.15 g, 0.105 mol) to the mixture.

-

Chloromethylation: Bubble anhydrous hydrogen chloride gas through the solution at a flow rate of approximately 60 mL/min while stirring.

-

Reaction Conditions: Heat the mixture to 45°C and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, extract the residue with methylene chloride (3 x 20 mL).

-

Purification: Wash the combined organic layers with 20% NaHCO₃ solution and then with water until neutral. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/methylene chloride = 4.5/1) to yield pure 3,4-dimethylbenzyl chloride.

-

Reaction Setup: In a suitable flask, dissolve the 3,4-dimethylbenzyl chloride obtained from the previous step in aqueous media.

-

Reagent Addition: Add sodium nitrate (NaNO₃) and acetic acid (AcOH), along with a catalytic amount of PEG-600.

-

Reaction: Stir the reaction mixture. The optimal molar ratio of NaNO₃ to the benzyl chloride is approximately 1.1 to 1 to avoid the formation of 3,4-dimethylbenzoic acid.[1]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or HPLC), perform a suitable work-up, likely involving extraction with an organic solvent, washing to remove acid and salts, drying, and solvent evaporation. The final product, this compound, can be purified by distillation or column chromatography.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and process optimization.

Mechanism of the Sommelet Reaction

Caption: Simplified mechanism of the Sommelet Reaction.

The Sommelet reaction proceeds via the initial formation of a quaternary hexaminium salt from the benzylic halide and hexamine.[15] This salt then undergoes hydrolysis. The intricate mechanism involves the formation of an imine intermediate which subsequently hydrolyzes to the final aldehyde product.[15]

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It can be irritating to the eyes, respiratory system, and skin.[3] It is advisable to avoid contact with skin and eyes and to prevent inhalation of vapors.[18]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[19]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][20]

-

First Aid:

Conclusion

The synthesis of this compound from o-xylene can be accomplished through several viable routes. While direct formylation methods like the Gattermann-Koch and Vilsmeier-Haack reactions offer a more direct approach, they often come with challenges related to reaction conditions and selectivity. Indirect methods, particularly the two-step process involving chloromethylation followed by oxidation, present a highly efficient and high-yielding alternative that is well-suited for laboratory and potential scale-up applications. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as available equipment, desired scale, cost, and safety protocols. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

- 1. sid.ir [sid.ir]

- 2. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 5973-71-7 [chemicalbook.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. orgosolver.com [orgosolver.com]

- 9. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

- 16. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. mgc-europe.de [mgc-europe.de]

- 19. fishersci.com [fishersci.com]

- 20. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 21. carlroth.com [carlroth.com]

A Technical Guide to the Gatterman-Koch Reaction: Synthesis of 3,4-Dimethylbenzaldehyde

This document provides an in-depth technical exploration of the Gatterman-Koch reaction, with a specific focus on its application for the formylation of 1,2-dimethylbenzene (o-xylene) to produce 3,4-dimethylbenzaldehyde. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of the reaction's mechanistic underpinnings, experimental protocols, and critical process parameters.

Executive Summary: The Significance of Aromatic Formylation

The introduction of a formyl group (–CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis. Aromatic aldehydes are pivotal intermediates, serving as precursors for a vast array of pharmaceuticals, fragrances, dyes, and polymers.[1][2] Among the methods available for this conversion, the Gatterman-Koch reaction, discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, remains a significant and direct route for the formylation of activated aromatic hydrocarbons.[3][4][5]

This guide dissects the synthesis of this compound, a valuable fine chemical intermediate used in the production of polymer clarifying agents, pharmaceuticals, and cosmetics, via the Gatterman-Koch formylation of o-xylene.[6][7] We will examine the reaction mechanism, provide a detailed experimental framework, and discuss the causality behind critical process variables to ensure both scientific integrity and practical applicability.

The Gatterman-Koch Reaction: Mechanistic Deep Dive

The Gatterman-Koch reaction is a classic example of electrophilic aromatic substitution.[1][4] It utilizes a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl), in the presence of a Lewis acid catalyst and a co-catalyst, to directly introduce a formyl group to an aromatic substrate.[8][9]

The mechanism proceeds through three primary stages:

Step 1: Generation of the Formyl Cation Electrophile The reaction's key challenge is the generation of a potent formylating agent, as formyl chloride (HCOCl) is highly unstable.[10] The Gatterman-Koch conditions facilitate its in situ formation and immediate conversion into the active electrophile, the formyl cation ([HCO]⁺).[1][2][4] This process is catalyzed by anhydrous aluminum chloride (AlCl₃), which acts as a strong Lewis acid, and is promoted by cuprous chloride (CuCl).[1][11] The role of CuCl is particularly crucial for reactions conducted at atmospheric pressure, as it acts as a "carrier" by complexing with CO, thereby facilitating its reaction with HCl.[1][8][12]

Step 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the aromatic ring (o-xylene) acts as a nucleophile, attacking the electrophilic carbon of the formyl cation.[13] This attack disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.

Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the [AlCl₄]⁻ complex formed during the reaction, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[14] This step regenerates the aromatic ring, yielding the final aromatic aldehyde product and regenerating the AlCl₃ catalyst, thus completing the catalytic cycle.[1][15]

Synthesis of this compound from o-Xylene

The choice of o-xylene as a substrate is logical and effective. The two electron-donating methyl groups activate the aromatic ring towards electrophilic substitution, making it more reactive than benzene.[1] This activation allows the reaction to proceed under viable conditions.

Regioselectivity: The directing effects of the two ortho-methyl groups are crucial. Both are ortho-, para-directing activators. The formylation occurs predominantly at the C4 position, which is para to one methyl group and ortho to the other. This outcome is governed by a combination of electronic effects (the para position being strongly activated) and sterics (the C4 and C5 positions are the most accessible). Formylation at C3 or C6 is sterically hindered by the adjacent methyl groups.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, synthesized from general principles and patent literature.[7][16] Extreme caution must be exercised when handling carbon monoxide (highly toxic gas), hydrogen chloride (corrosive gas), and aluminum chloride (violently water-reactive). All operations must be conducted in a well-ventilated fume hood with appropriate safety equipment.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Properties |

| o-Xylene | C₈H₁₀ | 106.17 | Substrate | Liquid, Flammable |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst | Solid, Water-Reactive |

| Cuprous Chloride | CuCl | 98.99 | Co-catalyst | Solid, light-sensitive |

| Carbon Monoxide | CO | 28.01 | Formyl Source | Gas, Highly Toxic |

| Hydrogen Chloride | HCl | 36.46 | Reagent | Gas, Corrosive |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | Solvent | Liquid, Toxic |

| Ice & Deionized Water | H₂O | 18.02 | Quenching | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Liquid, Highly Flammable |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Solid, Hygroscopic |

Apparatus

-

High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.[17]

-

Cylinders of carbon monoxide and hydrogen chloride with appropriate regulators.

-

Cooling bath (ice-salt or cryocooler).

-

Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, distillation apparatus).

-

Schlenk line or glovebox for handling anhydrous reagents.

Step-by-Step Procedure

-

Reactor Preparation: Under an inert atmosphere (N₂ or Ar), charge the dry high-pressure reactor with anhydrous aluminum chloride (1.4 eq) and cuprous chloride (0.1 eq).

-

Solvent and Substrate Addition: Add anhydrous 1,2-dichloroethane (2 parts relative to o-xylene) followed by o-xylene (1.0 eq).[7]

-

Cooling: Seal the reactor and cool the mixture to 0–5 °C using an external cooling bath.[7]

-

Gas Introduction: Begin stirring and introduce anhydrous hydrogen chloride gas until the catalyst mixture is saturated.

-

Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 50-100 atm). High pressure is often required to achieve good yields when a co-catalyst is not sufficient.[8][10][11]

-

Reaction: Maintain the reaction at 0–5 °C with vigorous stirring for 8-12 hours.[7] Monitor the reaction progress by observing the CO pressure drop.

-

Depressurization and Quenching: Carefully vent the excess CO in a fume hood. Slowly and cautiously pour the reaction mixture onto a stirred slurry of crushed ice and water to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

References

- 1. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 2. testbook.com [testbook.com]

- 3. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Gattermann koch | PPTX [slideshare.net]

- 6. CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde - Google Patents [patents.google.com]

- 7. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]

- 8. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicreactions.org [organicreactions.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. byjus.com [byjus.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis of 3,4-Dimethylbenzaldehyde from o-Xylene: A Review of Carbonylation and Alternative Formylation Strategies

An in-depth technical guide by a Senior Application Scientist

Abstract: 3,4-Dimethylbenzaldehyde is a crucial intermediate in the production of pharmaceuticals, agricultural chemicals, and polymers, most notably as a precursor to high-performance polyolefin clarifying agents.[1][2] This guide provides an in-depth technical overview of the synthetic routes to this compound originating from o-xylene. We will explore the challenges and methodologies of direct carbonylation, primarily through the Gattermann-Koch reaction, and contrast it with more prevalent, higher-yielding indirect formylation strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic pathways, their underlying mechanisms, and practical implementation.

Introduction: The Significance of this compound

This compound (3,4-DMB), also known as o-xylene-4-carboxaldehyde, is a valuable aromatic aldehyde.[3] Its molecular structure makes it an ideal precursor for a variety of fine chemicals. A primary application is in the synthesis of 3,4-dimethyldibenzylidene sorbitol (3,4-DMDBS), a highly effective clarifying and nucleating agent for polypropylene, enhancing its transparency and physical properties.[1] Beyond polymers, 3,4-DMB serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, dyes, flavors, and fragrances.[1][2][4] The growing demand for these advanced materials necessitates efficient, scalable, and economically viable synthetic routes from readily available feedstocks like o-xylene.

Direct Carbonylation of o-Xylene: The Gattermann-Koch Reaction

The direct introduction of a formyl group (-CHO) onto an aromatic ring using carbon monoxide is known as carbonylation.[5] The Gattermann-Koch reaction is a classic example of such a transformation, falling under the broader category of Friedel-Crafts reactions.[6][7]

Theoretical Background and Mechanism

The Gattermann-Koch reaction formylates electron-rich aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[6][8][9] The reaction proceeds via electrophilic aromatic substitution, where the highly reactive electrophile is a formyl cation equivalent, [HCO]⁺.[6][9]

The mechanism can be summarized as follows:

-

Generation of the Electrophile: Carbon monoxide and HCl react under the influence of the Lewis acid and co-catalyst to form the unstable formyl chloride, which quickly loses a chloride ion to the Lewis acid to generate the formyl cation.[6][10]

-

Electrophilic Attack: The π-electron system of the o-xylene ring attacks the electrophilic carbon of the formyl cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9][10]

-

Rearomatization: A proton is abstracted from the carbon atom bearing the formyl group, restoring the aromaticity of the ring and yielding the protonated aldehyde.[9][10]

-

Workup: An aqueous workup liberates the final product, this compound.[9]

Caption: Gattermann-Koch Formylation of o-Xylene.

Catalytic Systems and Limitations

While conceptually direct, the Gattermann-Koch carbonylation of o-xylene is fraught with challenges:

-

Harsh Conditions: The reaction requires high pressures of carbon monoxide and corrosive reagents like HCl and AlCl₃.[1][11]

-

Low Yield and Selectivity: A significant drawback is the formation of isomeric byproducts. The two methyl groups on o-xylene direct the incoming formyl group to two possible positions, leading to a mixture of this compound and 2,3-dimethylbenzaldehyde. Separating these isomers is difficult due to their similar boiling points.[11]

-

Catalyst Deactivation: The Lewis acid catalyst can form strong complexes with the product aldehyde, necessitating stoichiometric amounts and complicating purification.[7]

-

Environmental Concerns: The use of corrosive acids and the generation of acidic waste streams pose significant environmental and handling challenges.[1]

To overcome some of these issues, superacid systems like HF-BF₃ have been explored.[1][12] These can enhance the electrophilicity of the formylating agent but introduce even more hazardous handling requirements.

Indirect Formylation Strategies from o-Xylene

Given the limitations of direct carbonylation, multi-step indirect routes are often preferred in practice, offering higher yields, better selectivity, and milder conditions.

Two-Step Synthesis: Chloromethylation and Oxidation

A highly effective and scalable method involves the initial chloromethylation of o-xylene, followed by the oxidation of the resulting benzyl chloride derivative.[1][13]

This step introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. The use of a micellar catalytic system enhances the solubility of the non-polar o-xylene in the aqueous medium, improving reaction efficiency.[1]

-

Micelle Formation: A mixture of o-xylene (0.1 mol), cetyltrimethylammonium bromide (CTAB, 2.3 mmol) as a surfactant, 20% H₂SO₄ (60 ml), and acetic acid (30 ml) is stirred vigorously at room temperature for 2 hours to ensure full solubilization of o-xylene within the micelles.[1]

-

Reagent Addition: Paraformaldehyde (0.105 mol) is added to the mixture.[1]

-

Reaction: Anhydrous hydrogen chloride gas is bubbled through the solution at a controlled rate (e.g., 60 ml/min) while the mixture is heated to 45 °C and stirred for 4 hours.[1]

-

Workup: After cooling, the organic layer is separated, washed, and dried to yield 3,4-dimethylbenzyl chloride.

The synthesized 3,4-dimethylbenzyl chloride is then oxidized to the target aldehyde. Phase-transfer catalysis is employed to facilitate the reaction between the organic substrate and the aqueous oxidant.[1]

-

Reaction Setup: A mixture of 3,4-dimethylbenzyl chloride (0.05 mol), sodium nitrate (NaNO₃, 0.055 mol), acetic acid (30 ml), and polyethylene glycol (PEG-600, 1.0 g) as the phase-transfer catalyst is prepared in an aqueous medium.[1]

-

Oxidation: The mixture is heated to 80 °C and stirred for approximately 5 hours. The reaction progress should be monitored by TLC or HPLC.[1]

-

Purification: Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic phase is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

This two-step method has been reported to achieve an overall yield of over 82%.[1][13]

Caption: Two-step synthesis of 3,4-DMB from o-xylene.

Formylation via Grignard Reagent

Another viable indirect route involves the formation of a Grignard reagent from a halogenated o-xylene derivative, which is then formylated. This method is detailed in patent literature and offers good control over regioselectivity.[14][15]

-

Halogenation: o-Xylene is first brominated to produce 4-bromo-o-xylene. This step is crucial for directing the subsequent formylation to the desired position.

-

Grignard Reagent Formation: 4-bromo-o-xylene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent (3,4-dimethylphenylmagnesium bromide).[14] A catalytic amount of iodine can be used to initiate the reaction.[14]

-

Formylation: The Grignard reagent is then reacted with a formylating agent, typically N,N-dimethylformamide (DMF), at low temperature.[14]

-

Hydrolysis: The intermediate adduct is hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.[14]

This method avoids the use of highly toxic carbon monoxide and can provide high purity product, although it involves the use of organometallic reagents which require careful handling.

Comparative Analysis of Synthetic Routes

To aid researchers in selecting the most appropriate method for their needs, the following table summarizes the key aspects of the discussed synthetic routes.

| Parameter | Gattermann-Koch Carbonylation | Chloromethylation-Oxidation | Grignard Formylation |

| Starting Material | o-Xylene | o-Xylene | 4-Bromo-o-xylene |

| Key Reagents | CO, HCl, AlCl₃, CuCl | Paraformaldehyde, HCl, NaNO₃ | Mg, DMF, HCl |

| Overall Yield | Low to Moderate | High (>80%)[1][13] | Good (as per patent claims)[14] |

| Selectivity | Poor (Isomer mixture)[11] | High | High |

| Reaction Conditions | High pressure, corrosive | Moderate temperature, ambient pressure | Anhydrous, inert atmosphere |

| Scalability | Challenging | Good | Moderate |

| Safety/Handling | High-pressure CO, corrosive acids | Anhydrous HCl gas | Pyrophoric Grignard reagent |

Modern Catalytic Carbonylation: Potential Future Directions

While not yet widely applied to the direct formylation of o-xylene, advancements in catalysis, particularly with palladium, offer potential future pathways.

-

Palladium-Catalyzed Carbonylation: These reactions are highly efficient for converting aryl halides and triflates into aldehydes, esters, and amides.[16][17][18][19] The primary challenge for applying this to o-xylene is the difficulty of selective C-H bond activation. Future research may focus on developing catalyst systems capable of directly and selectively activating a C-H bond on the o-xylene ring for subsequent carbonylation.

-

CO Surrogates: To mitigate the hazards of using carbon monoxide gas, various CO surrogates have been developed.[20] These compounds release CO in situ, simplifying the experimental setup. The integration of C-H activation with the use of CO surrogates could represent a significant step towards a safer and more efficient direct synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from o-xylene can be achieved through several pathways. While direct carbonylation via the Gattermann-Koch reaction is the most atom-economical in theory, it is hampered by low selectivity, harsh conditions, and environmental drawbacks. For practical, high-yield synthesis, indirect methods are currently superior. The two-step route involving chloromethylation followed by oxidation offers a robust and scalable process with excellent yields and selectivity.[1][13] Similarly, the Grignard-based approach provides high selectivity, albeit with the challenges of organometallic chemistry.[14]

Future research should be directed towards the development of novel catalytic systems that can achieve the direct C-H carbonylation of o-xylene under milder conditions. Success in this area would represent a significant advance in sustainable chemistry, providing a more direct and efficient route to this vital chemical intermediate.

References

- 1. sid.ir [sid.ir]

- 2. talentchemicals.com [talentchemicals.com]

- 3. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5973-71-7 [chemicalbook.com]

- 5. Carbonylation - ThalesNano [thalesnano.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. orgosolver.com [orgosolver.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]

- 12. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 16. Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,4-Dimethylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzaldehyde is an aromatic aldehyde that serves as a versatile intermediate in a multitude of chemical syntheses.[1][2][3][4] Its unique substitution pattern on the benzene ring, featuring two methyl groups at the 3 and 4 positions, imparts specific reactivity and physical properties that make it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic, almond-like odor.[5][6] It is sensitive to air and should be stored in a cool, dry place.[7][8] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [9][10][11] |

| Molecular Weight | 134.18 g/mol | [9][10][11] |

| CAS Number | 5973-71-7 | [9][10][11] |

| Appearance | Colorless to pale yellow liquid | [5][12] |

| Odor | Aromatic, almond-like | [5][6] |

| Boiling Point | 226 °C | [7][8] |

| Melting Point | 0 °C | [12] |

| Density | 1.012 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.551 | [7][8] |

| Solubility | Soluble in ethanol, ether, toluene, chloroform, and benzene. Insoluble in water. | [5][8][12] |

| Vapor Pressure | 0.1 mmHg at 25 °C | [12] |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a formyl group (-CHO) and two methyl groups (-CH₃) at positions 3 and 4.

Caption: Molecular structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and available starting materials. Two common methods are detailed below.

Grignard Reaction of 4-bromo-o-xylene

This method involves the formation of a Grignard reagent from 4-bromo-o-xylene, followed by formylation.[3]

Reaction Mechanism:

Caption: Grignard synthesis of this compound.

Step-by-Step Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings and a crystal of iodine are placed in anhydrous tetrahydrofuran (THF). A solution of 4-bromo-o-xylene in anhydrous THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed to yield 3,4-dimethylphenylmagnesium bromide.

-

Formylation: The Grignard reagent is cooled in an ice bath, and N,N-dimethylformamide (DMF) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours.

-

Workup: The reaction is quenched by the slow addition of a cold aqueous solution of a weak acid (e.g., ammonium chloride or dilute hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation.

Chloromethylation and Oxidation of o-Xylene

This two-step process begins with the chloromethylation of o-xylene, followed by oxidation of the resulting benzyl chloride.[13]

Reaction Mechanism:

Caption: Synthesis via chloromethylation and oxidation.

Step-by-Step Protocol:

-

Chloromethylation: o-Xylene is reacted with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst, such as zinc chloride or a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a micellar system, to produce 3,4-dimethylbenzyl chloride.[13]

-

Oxidation: The resulting 3,4-dimethylbenzyl chloride is then oxidized to this compound. A variety of oxidizing agents can be used, including sodium nitrate in acetic acid, catalyzed by polyethylene glycol (PEG-600).[13]

-

Workup and Purification: The reaction mixture is worked up by extraction and washing. The crude product is then purified by vacuum distillation.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with the electronic and steric effects of the two methyl substituents on the aromatic ring influencing its behavior. The methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[14]

Key Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3,4-dimethylbenzoic acid) using common oxidizing agents.

-

Reduction: Reduction of the aldehyde yields 3,4-dimethylbenzyl alcohol.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to a wide range of addition products. This is the basis for its use in Grignard reactions and aldol condensations.[15][16]

-

Wittig Reaction: It can undergo the Wittig reaction to form alkenes.[14]

Applications in Synthesis:

This compound is a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] Its structure is a key component in certain antihypertensive agents and other bioactive molecules.[1][17] It serves as a building block for constructing more complex molecular architectures necessary for biological activity.[1]

A significant industrial application of this compound is in the synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS).[4][18][19] DMDBS is a high-performance clarifying and nucleating agent for polypropylene, enhancing its transparency and mechanical properties.[4][18][19]

Experimental Workflow for DMDBS Synthesis:

Caption: Experimental workflow for the synthesis of DMDBS.

Due to its pleasant almond-like aroma, this compound is used in the formulation of fragrances and as a flavoring agent in certain food products and beverages.[4][5][6]

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehydic proton (a singlet around 9.9 ppm), the aromatic protons (in the range of 7.3-7.7 ppm), and the two methyl groups (singlets around 2.3 ppm). The aldehydic proton is a downfield singlet due to the deshielding effect of the carbonyl group and is not coupled to other protons.[20][21]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon (around 192 ppm), the aromatic carbons (in the 125-145 ppm region), and the methyl carbons (around 20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the C=O stretching of the aldehyde at approximately 1700 cm⁻¹. Strong bands corresponding to C-H stretching of the aromatic ring and the methyl groups are also observed.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound.[9][10][11]

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[7][9] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere.[7][8] In case of fire, carbon dioxide or dry chemical extinguishers are recommended for small fires, and water spray for larger fires.[2][12]

Conclusion

This compound is a commercially important chemical with a diverse range of applications. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for chemists in both academic and industrial settings. For professionals in drug development, its utility as a precursor to complex bioactive molecules underscores its importance in the ongoing quest for new therapeutic agents. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the laboratory and in manufacturing processes.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 3. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]

- 4. talentchemicals.com [talentchemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3,4-dimethyl benzaldehyde, 5973-71-7 [thegoodscentscompany.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 5973-71-7 [chemicalbook.com]

- 9. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]

- 11. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]

- 12. mgc-europe.de [mgc-europe.de]

- 13. sid.ir [sid.ir]

- 14. benchchem.com [benchchem.com]

- 15. study.com [study.com]

- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

An In-Depth Technical Guide to 3,4-Dimethylbenzaldehyde: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3,4-Dimethylbenzaldehyde (CAS No: 5973-71-7), a key aromatic aldehyde intermediate. Tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, validated synthesis protocols, characteristic reactivity, and critical applications of this versatile compound.

Core Compound Identification and Properties

This compound, also known as 4-Formyl-o-xylene or 3,4-DBAL, is a substituted benzaldehyde that serves as a fundamental building block in organic synthesis. Its chemical identity and physical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5973-71-7 | [1][2] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Clear, colorless to light yellow liquid | [4][5] |

| Purity | Typically ≥98% | [6] |

| Boiling Point | 226 °C (lit.) | [6] |

| Melting Point | ~0 °C | [5] |

| Density | 1.012 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.551 (lit.) | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, toluene | [7] |

Synthesis of this compound

The efficient synthesis of this compound is critical for its application. Several routes have been established, with the choice depending on scale, available starting materials, and desired purity. Two robust laboratory-scale methods are detailed below.

Method 1: Grignard Formylation of 4-Bromo-o-xylene

This method provides a reliable and scalable route starting from the commercially available 4-bromo-o-xylene. The core of this synthesis is the formation of a Grignard reagent, which is then formylated using N,N-dimethylformamide (DMF).[8]

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Grignard Reagent Formation:

-

Charge the flask with magnesium turnings (1.1 eq) and a crystal of iodine as an initiator.[8]

-

Add a small portion of a solution of 4-bromo-o-xylene (1.0 eq) in anhydrous tetrahydrofuran (THF).[8]

-

Heat the mixture to 55-60 °C to initiate the reaction. Once initiated, add the remaining 4-bromo-o-xylene solution dropwise over 5 hours, maintaining the temperature.[8]

-

After the addition is complete, heat the reaction mixture at 70 °C for 8 hours to ensure complete formation of the Grignard reagent.[8]

-

-

Formylation:

-

Work-up and Purification:

-

Cool the reaction mixture to 10 °C and slowly quench by adding aqueous HCl until the solution is acidic.[8]

-

Separate the organic and aqueous layers. Extract the aqueous layer with THF.[8]

-

Combine the organic phases and wash with a 5% sodium bicarbonate (NaHCO₃) solution, followed by brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Method 2: Chloromethylation and Subsequent Oxidation of o-Xylene

An alternative high-yield route begins with the direct chloromethylation of o-xylene, followed by oxidation of the resulting benzyl chloride to the desired aldehyde. This method avoids the use of organometallic reagents.[9]

-

Step A: Synthesis of 3,4-Dimethylbenzyl Chloride

-

In a round-bottom flask, prepare a micellar solution by stirring o-xylene (1.0 eq), cetyltrimethylammonium bromide (CTAB, 0.023 eq), 20% H₂SO₄, and acetic acid.[9]

-

Add paraformaldehyde (1.05 eq) to the mixture.[9]

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution at a controlled rate while stirring at 45 °C for 4 hours.[9]

-

After cooling, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain crude 3,4-dimethylbenzyl chloride.

-

-

Step B: Oxidation to this compound

-

In a flask equipped with a reflux condenser, combine the crude 3,4-dimethylbenzyl chloride from Step A, sodium nitrate (NaNO₃, 1.1 eq), acetic acid, and polyethylene glycol (PEG-600) as a phase-transfer catalyst in water.[9]

-

Heat the two-phase system to reflux and stir vigorously for 3 hours. The reaction progress can be monitored by TLC.[9]

-

Upon completion, cool the mixture and extract with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and saturated NaHCO₃ solution, dry over Na₂SO₄, and remove the solvent.

-

Purify the final product by vacuum distillation.

-

Chemical Reactivity and Synthetic Utility

As an aromatic aldehyde, this compound undergoes a range of characteristic reactions, making it a versatile intermediate. The electron-donating nature of the two methyl groups activates the aromatic ring and influences the reactivity of the aldehyde functional group.

Oxidation to 3,4-Dimethylbenzoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is fundamental for accessing other derivatives.

Reduction to (3,4-Dimethylphenyl)methanol

Reduction of the aldehyde to the primary alcohol is efficiently achieved using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Carbonyl Condensation Reactions: The Biginelli Reaction

This compound is an excellent substrate for multicomponent reactions used in the synthesis of heterocyclic libraries for drug discovery. In the Biginelli reaction, it condenses with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea under acidic catalysis to form highly functionalized dihydropyrimidinones (DHPMs), which are scaffolds of pharmacological interest.[10]

Olefination: The Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. It reacts with a phosphorus ylide (a Wittig reagent) to form a C=C double bond with high reliability, replacing the carbonyl C=O bond. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[11][12]

Caption: Generalized mechanism of the Wittig reaction with this compound.

Applications in Research and Industry

The utility of this compound is broad, spanning from bulk polymer additives to highly specialized pharmaceutical intermediates.

-

Polymer Additives: A primary industrial application is in the synthesis of bis(3,4-dimethyldibenzylidene) sorbitol (3,4-DMDBS) .[9] This compound is a highly effective clarifying and nucleating agent for polyolefins like polypropylene (PP), enhancing transparency and improving mechanical properties.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the manufacturing of various bioactive molecules, including antibiotics, antihistamines, and pesticides.[13][14] The 3,4-dimethylphenyl scaffold is a recurring motif in medicinal chemistry. For instance, the structurally related 3,4-dimethylaniline is a known precursor in some syntheses of Riboflavin (Vitamin B2) , highlighting the biological relevance of this substitution pattern.[15][16]

-

Fragrances and Dyes: Its aromatic nature makes it a precursor for certain fragrances and a building block for specialized dyes and pigments.[13]

Caption: The 3,4-dimethylphenyl core is a key structural unit in bioactive molecules like Riboflavin.

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control and reaction monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.

HPLC Analysis via DNPH Derivatization

For sensitive detection by UV-Vis, aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-Vis range (typically around 360 nm).[17]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile).

-

Derivatization:

-

To an aliquot of the sample solution, add an excess of an acidic solution of 2,4-dinitrophenylhydrazine in acetonitrile.

-

Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes until the reaction is complete.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 360 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Create a calibration curve using standards of the purified this compound-DNPH derivative to quantify the concentration in the sample.

Caption: Analytical workflow for the quantification of this compound by HPLC.

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting. Users must consult the full Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon).[6][18]

-

First Aid:

References

- 1. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]

- 2. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]

- 3. cajmns.casjournal.org [cajmns.casjournal.org]

- 4. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]

- 5. US2406774A - Synthesis of riboflavin and intermediates therefor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. commons.und.edu [commons.und.edu]

- 12. orgosolver.com [orgosolver.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. sid.ir [sid.ir]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3,4-Dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Dimethylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key aromatic aldehyde through detailed spectral interpretation. We will explore the underlying principles governing chemical shifts, coupling constants, and peak assignments, grounded in established spectroscopic theory. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound, also known as o-xylene-4-carboxaldehyde, is a disubstituted aromatic aldehyde with the chemical formula C₉H₁₀O.[1] Its structure, featuring a benzaldehyde core with two methyl groups at the C3 and C4 positions, makes it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a blueprint for its structural verification.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The position of each signal (chemical shift, δ), its splitting pattern (multiplicity), and its relative intensity (integration) are all critical pieces of structural information.

Causality of Observed Chemical Shifts and Multiplicities

The electronic environment heavily influences a proton's resonance frequency. Electron-withdrawing groups, like the carbonyl of the aldehyde, deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups, such as methyl groups, shield adjacent protons, moving their signals upfield (to a lower ppm value).[3]

In this compound, the interplay between the electron-withdrawing aldehyde group and the electron-donating methyl groups creates a distinct pattern in the aromatic region. The aldehyde proton itself is significantly deshielded and appears far downfield, a characteristic feature of aldehydes.[4]

Peak Assignments and Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits five distinct signals.

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.94 | 1H | Singlet (s) | - |

| H-2 | ~7.66 | 1H | Singlet (s) | - |

| H-6 | ~7.59 | 1H | Doublet (d) | ~7.6 |

| H-5 | ~7.30 | 1H | Doublet (d) | ~7.6 |

| 3-CH₃ and 4-CH₃ | ~2.33 | 6H | Singlet (s) | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aldehyde Proton (δ ~9.94): This singlet, integrating to one proton, is found in the characteristic downfield region for aldehydes.[4] Its lack of splitting indicates no adjacent protons within three bonds.

-

Aromatic Protons (δ ~7.30-7.66):

-

H-2 (δ ~7.66): This proton is ortho to the strongly electron-withdrawing aldehyde group, resulting in significant deshielding. It appears as a singlet due to the absence of adjacent protons (H-3 is a substituted carbon).

-

H-6 (δ ~7.59): This proton is also ortho to the aldehyde group. It is split into a doublet by the neighboring H-5 proton.

-

H-5 (δ ~7.30): This proton is split into a doublet by the neighboring H-6 proton. It resonates at the most upfield position in the aromatic region due to being furthest from the aldehyde group and adjacent to an electron-donating methyl group.

-

-

Methyl Protons (δ ~2.33): The two methyl groups are in very similar electronic environments and are not resolved into separate signals at standard field strengths. They appear as a single, intense singlet integrating to six protons.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line.

Causality of Observed Chemical Shifts

Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is determined by its electronic environment. The electronegativity of attached atoms and hybridization state are dominant factors. Carbonyl carbons are highly deshielded and appear significantly downfield. Aromatic carbons resonate in a characteristic intermediate region, while aliphatic carbons, like those in methyl groups, are shielded and appear upfield.[5]

Peak Assignments and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~192.1 |

| C-4 | ~145.1 |

| C-3 | ~138.0 |

| C-1 | ~134.3 |

| C-6 | ~130.5 |

| C-2 | ~129.9 |

| C-5 | ~129.8 |

| 4-CH₃ | ~20.1 |

| 3-CH₃ | ~19.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Carbonyl Carbon (δ ~192.1): This signal is unambiguously assigned to the aldehyde carbonyl carbon due to its extreme downfield chemical shift, a hallmark of this functional group.[5]

-

Aromatic Carbons (δ ~129.8-145.1):

-

C-4 and C-3 (δ ~145.1 and ~138.0): These are the two carbons directly bonded to the methyl groups. Their chemical shifts are influenced by both the methyl substituents and their position relative to the aldehyde.

-

C-1 (δ ~134.3): This is the ipso-carbon, the carbon to which the aldehyde group is attached.

-

C-6, C-2, and C-5 (δ ~129.8-130.5): These signals correspond to the carbons bearing protons. Their specific assignment can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons.

-

-

Methyl Carbons (δ ~19.5 and ~20.1): These two signals in the upfield region are assigned to the two methyl group carbons. Their slightly different chemical shifts reflect their different positions relative to the aldehyde group.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system to ensure data integrity.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[6]

-

Material Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower sensitivity of the ¹³C nucleus.[7]

-

Solvent Selection: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[6]

-

Homogenization: Ensure the sample is fully dissolved. Vortex the sample vial gently to create a homogeneous solution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]

-

Tube and Cap: Use a high-quality, clean NMR tube free of scratches or chips. Cap the tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This crucial step sharpens the NMR signals and improves resolution.[3]

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 512, 1024, or more) is required, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift (for CDCl₃, the residual CHCl₃ peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR peak assignments.

Caption: Structure of this compound with atom numbering.

NMR Analysis Workflow

This diagram outlines the logical flow from sample preparation to final structural elucidation.

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when analyzed systematically, allows for its unambiguous identification. The characteristic downfield singlet of the aldehyde proton in the ¹H spectrum, combined with the specific splitting patterns of the aromatic protons and the upfield signals of the two methyl groups, offers a definitive proton fingerprint. Similarly, the ¹³C spectrum confirms the presence of nine unique carbons, with the downfield carbonyl signal and distinct aromatic and aliphatic regions corroborating the molecular structure. By following the robust experimental protocol outlined herein, researchers can confidently acquire and interpret high-quality NMR data, a cornerstone of modern chemical analysis and drug development.

References

The Solubility Profile of 3,4-Dimethylbenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 3,4-Dimethylbenzaldehyde (DMBA), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach to understanding and predicting the solubility of DMBA in a range of organic solvents. In the absence of extensive empirical solubility data in publicly accessible literature, this guide introduces the application of Hansen Solubility Parameters (HSP) as a robust predictive tool. Furthermore, detailed, field-proven experimental protocols for the precise determination of DMBA solubility are provided, empowering researchers to generate accurate data tailored to their specific applications. This guide is intended to be a vital resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and optimization of processes involving this compound.

Introduction: The Significance of this compound and its Solubility

This compound (DMBA), with the chemical formula C₉H₁₀O, is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two methyl groups at the 3 and 4 positions.[1][2][3] Its structural features make it a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] The efficiency of synthetic routes, crystallization processes, and the formulation of final products are all profoundly influenced by the solubility of this intermediate. A comprehensive understanding of its behavior in various organic solvents is therefore not merely academic but a practical necessity for process optimization, yield maximization, and the development of stable formulations.

This guide provides a two-pronged approach to addressing the solubility of DMBA: a theoretical framework for predicting solubility and a practical guide to its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DMBA is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1][2][4] |

| Molecular Weight | 134.18 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 226 °C | [5] |

| Density | 1.012 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.551 | [5] |

| Water Solubility | Poorly soluble/Insoluble (Estimated at 356.1 mg/L at 25 °C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, toluene, chloroform, and benzene | [1][2][3] |

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The core principle of HSP is that "like dissolves like." This is quantified by assigning three parameters to both the solute (DMBA) and the solvents:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these three components by the equation:

δt² = δD² + δP² + δH²

A solute is predicted to be soluble in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.

Hansen Solubility Parameters for this compound (Estimated)

The precise experimental determination of HSP for a new compound requires extensive testing. However, group contribution methods can be used to estimate these parameters with a reasonable degree of accuracy. Based on its molecular structure, the estimated Hansen Solubility Parameters for this compound are:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD | 18.5 |

| δP | 8.0 |

| δH | 6.5 |

Predicted Solubility Profile of this compound

Using the estimated HSP for DMBA and established HSP values for common organic solvents, we can predict the relative solubility. The following table presents the HSP for a selection of solvents and the calculated Hansen distance (Ra) to DMBA. A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted Solubility) |

| Hexane | 14.9 | 0.0 | 0.0 | 16.0 (Poor) |

| Toluene | 18.0 | 1.4 | 2.0 | 7.1 (Good) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.9 (Good) |

| Acetone | 15.5 | 10.4 | 7.0 | 4.3 (Very Good) |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 (Very Good) |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.3 (Good) |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 (Moderate) |

| Methanol | 15.1 | 12.3 | 22.3 | 17.2 (Poor) |

| Water | 15.5 | 16.0 | 42.3 | 38.1 (Insoluble) |